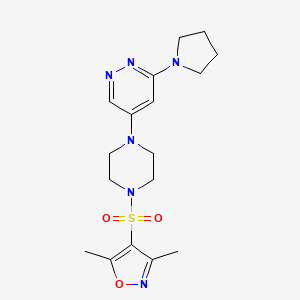

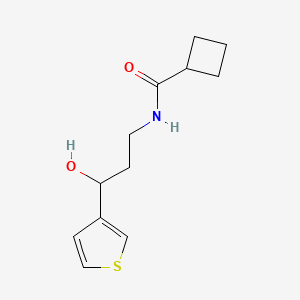

![molecular formula C13H17ClN4O2S B2537928 6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide CAS No. 1436153-07-9](/img/structure/B2537928.png)

6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-[4-(2-methylimidazol-1-YL)butyl]pyridine-3-sulfonamide is a chemical compound that has generated significant interest in the scientific community due to its potential applications in various fields. It is commonly referred to as 6-Cl-IB-MECA and is a selective adenosine A3 receptor agonist.

Scientific Research Applications

Electronic and Optical Properties

One study highlights the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled heterodimetallic compounds. The research demonstrates how the electron-withdrawing sulfonamide substituent affects sigma-bonding and retro-pi-bonding, leading to complexes with unique stability and electronic structures. This study provides insights into the design of materials with tunable electronic and magnetic properties for potential applications in sensing, catalysis, and electronic devices (Edder et al., 2000).

Antibacterial Agents

Another research avenue for sulfonamide compounds includes their use as antibacterial agents. Studies have synthesized new heterocyclic compounds containing a sulfonamido moiety, demonstrating significant antibacterial activity against various pathogens. These findings suggest the potential of sulfonamide derivatives in developing new antibiotics or disinfectants to combat resistant bacterial strains (Azab et al., 2013).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives extend beyond traditional antibacterial activity. Some compounds have been synthesized to explore their effectiveness against broader microbial threats. This research underscores the versatility of sulfonamide compounds in generating new antimicrobial agents, potentially useful in medical, agricultural, and environmental applications (El‐Emary et al., 2002).

Environmental Science

In environmental science, sulfonamide derivatives have been explored for their potential in remediation and detection of pollutants. Studies on the electrochemical degradation of sulfonamides at boron-doped diamond electrodes offer insights into removing these compounds from wastewater, addressing the environmental persistence of pharmaceutical contaminants (Fabiańska et al., 2014).

Material Science

Sulfonamide compounds are also integral to material science, particularly in the synthesis of novel materials with specific electronic or optical properties. Research into the photoelectrical characteristics of novel Ru(II) complexes highlights the application of sulfonamide derivatives in developing new photodiodes, indicating their potential in electronic and photonic devices (Farooq et al., 2019).

properties

IUPAC Name |

6-chloro-N-[4-(2-methylimidazol-1-yl)butyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN4O2S/c1-11-15-7-9-18(11)8-3-2-6-17-21(19,20)12-4-5-13(14)16-10-12/h4-5,7,9-10,17H,2-3,6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNOXYBFXCSKOEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCCCNS(=O)(=O)C2=CN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2537848.png)

![N-(4-acetylphenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2537849.png)

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(1,3-Benzodioxol-5-yl)-8-ethoxy-5-[(3-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2537856.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)